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molecular formula C11H8FNO3 B8334157 Methyl 6-fluoro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 583880-92-6

Methyl 6-fluoro-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B8334157
M. Wt: 221.18 g/mol
InChI Key: BCAREWFGPAREQL-UHFFFAOYSA-N
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Patent
US07709500B2

Procedure details

A mixture of methyl 6-fluoro-1-oxo-1H-isochromene-4-carboxylate (1.53 g) and ammonium acetate (2.5 g) in 4 ml of glacial acetic acid was heated at 80° C. for 16 h. The reaction was cooled to 40° C., diluted with 8 ml of water and the solid collected by filtration (1.38 g).
Name
methyl 6-fluoro-1-oxo-1H-isochromene-4-carboxylate
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[O:7][CH:6]=[C:5]2[C:13]([O:15][CH3:16])=[O:14].C([O-])(=O)C.[NH4+:21]>C(O)(=O)C.O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:7])[NH:21][CH:6]=[C:5]2[C:13]([O:15][CH3:16])=[O:14] |f:1.2|

Inputs

Step One
Name
methyl 6-fluoro-1-oxo-1H-isochromene-4-carboxylate
Quantity
1.53 g
Type
reactant
Smiles
FC=1C=C2C(=COC(C2=CC1)=O)C(=O)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration (1.38 g)

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(=CNC(C2=CC1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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